

# 3-Amino-N,N-dimethylbenzamide mass spectrometry

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## Compound of Interest

Compound Name: 3-Amino-N,N-dimethylbenzamide

Cat. No.: B112486

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An Application Note on the Mass Spectrometry of **3-Amino-N,N-dimethylbenzamide**

For Researchers, Scientists, and Drug Development Professionals

## Abstract

This document provides a detailed guide to the mass spectrometric analysis of **3-Amino-N,N-dimethylbenzamide** (C<sub>9</sub>H<sub>12</sub>N<sub>2</sub>O), a compound of interest in medicinal chemistry and drug development, particularly as a structural motif in targeted protein degradation. This note includes key physicochemical properties, an analysis of its electron ionization mass spectrum, and detailed protocols for sample preparation and analysis by Gas Chromatography-Mass Spectrometry (GC-MS). The information is intended to support researchers in the structural confirmation, purity assessment, and metabolic investigation of this and related benzamide compounds.

## Compound Information

**3-Amino-N,N-dimethylbenzamide** is an aromatic amide containing primary amine and tertiary amide functional groups. Its fundamental properties are crucial for mass spectrometry analysis.

[\[1\]](#)[\[2\]](#)

Property	Value	Source
Molecular Formula	C <sub>9</sub> H <sub>12</sub> N <sub>2</sub> O	PubChem[1]
Average Molecular Weight	164.20 g/mol	PubChem[1]
Monoisotopic Mass	164.094963011 Da	PubChem[1]
CAS Number	33322-60-0	NIST[2]
IUPAC Name	3-amino-N,N-dimethylbenzamide	PubChem[1]

## Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a hard ionization technique that results in significant fragmentation, providing a structural fingerprint of the molecule. The analysis of the fragmentation pattern is essential for unambiguous identification.

### Predicted Fragmentation Pattern

The structure of **3-Amino-N,N-dimethylbenzamide** contains several bonds susceptible to cleavage upon electron ionization. The primary fragmentation points include the C-N bond of the amide and bonds adjacent to the aromatic ring. The stability of the resulting carbocations, particularly acylium ions and those stabilized by the aromatic ring, dictates the most abundant fragments observed.[3][4]

A proposed fragmentation pathway is visualized below. The molecular ion (m/z 164) can undergo several key fragmentations:

- Loss of a dimethylamino radical ( $\bullet\text{N}(\text{CH}_3)_2$ ): This is a common cleavage for N,N-disubstituted benzamides, leading to the formation of a stable 3-aminobenzoyl acylium ion at m/z 120.
- Formation of the N,N-dimethylcarbamoyl cation ( $[\text{O}=\text{C}=\text{N}(\text{CH}_3)_2]^+$ ): This cleavage results in a fragment at m/z 72.
- Loss of the entire amide group ( $\bullet\text{CON}(\text{CH}_3)_2$ ): This fragmentation yields the 3-aminophenyl cation at m/z 92.

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Aminophenyl Cation\n[C6H6N]+•\nm/z = 92", fillcolor="#34A853", fontcolor="#FFFFFF"]; frag_72  
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fontcolor="#202124"]; frag_44 [label="Dimethylamino Cation\n[C2H6N]+•\nm/z = 44",  
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[C6H6N]• (92 u)", color="#5F6368"]; frag_120 -> frag_92 [label="- CO (28 u)",  
color="#5F6368"]; } } Caption: Predicted EI fragmentation pathway for 3-Amino-N,N-  
dimethylbenzamide.
```

## Tabulated Mass Spectral Data

The following table summarizes the principal ions observed in the electron ionization mass spectrum of **3-Amino-N,N-dimethylbenzamide**, as referenced from the NIST Mass Spectrometry Data Center.<sup>[1][2]</sup>

m/z	Relative Intensity (%)	Proposed Ion Fragment	Proposed Neutral Loss
164	85	$[\text{C}_9\text{H}_{12}\text{N}_2\text{O}]^{+\bullet}$	(Molecular Ion)
120	100	$[\text{C}_7\text{H}_6\text{NO}]^+$	$\bullet\text{N}(\text{CH}_3)_2$
92	55	$[\text{C}_6\text{H}_6\text{N}]^+$	$\bullet\text{CON}(\text{CH}_3)_2$
72	15	$[\text{C}_3\text{H}_6\text{NO}]^+$	$\text{C}_6\text{H}_5\text{NH}_2$
65	30	$[\text{C}_5\text{H}_5]^+$	$\text{C}_2\text{H}_2$ from $[\text{C}_6\text{H}_6\text{N}]^+$
44	25	$[\text{C}_2\text{H}_6\text{N}]^+$	$\text{C}_7\text{H}_6\text{O}$

## Experimental Protocols

The following protocols provide a framework for the analysis of **3-Amino-N,N-dimethylbenzamide** using mass spectrometry.

## Protocol 1: Sample Preparation for Mass Spectrometry

Accurate sample preparation is critical for obtaining high-quality mass spectra.

- Weighing: Accurately weigh approximately 1 mg of **3-Amino-N,N-dimethylbenzamide**.
- Solubilization: Dissolve the sample in 1 mL of a suitable volatile solvent (e.g., Methanol, Acetonitrile) to create a 1 mg/mL stock solution. Ensure the compound is fully dissolved.
- Dilution: For direct infusion analysis, dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent. For GC-MS analysis, a concentration of 10-100 µg/mL is typically appropriate.
- Filtration: (Optional) If any particulate matter is visible, filter the final solution through a 0.22 µm syringe filter to prevent contamination of the instrument.

## Protocol 2: GC-MS Analysis

This protocol is adapted from established methods for related benzamide compounds and is suitable for routine analysis.[5]

```
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// Edge Definitions start -> injection; injection -> separation; separation -> ionization; ionization -  
> analysis; analysis -> detection; } } Caption: General workflow for GC-MS analysis of 3-Amino-N,N-dimethylbenzamide.
```

Instrumentation and Conditions:

Parameter	Setting
Gas Chromatograph	Agilent 8890 GC or equivalent
Mass Spectrometer	Agilent 5977 MS or equivalent
Column	Rtx-5 Amine (30 m x 0.25 mm ID, 0.25 µm film) or similar
Carrier Gas	Helium, constant flow at 1.2 mL/min
Injection Volume	1 µL
Inlet Temperature	250°C
Injection Mode	Splitless
Oven Program	Start at 100°C, hold for 1 min. Ramp at 15°C/min to 280°C, hold for 5 min.
Transfer Line Temp	280°C
Ion Source	Electron Ionization (EI)
Ionization Energy	70 eV <sup>[6]</sup>
Source Temperature	230°C
Quadrupole Temp	150°C
Mass Scan Range	40 - 450 amu

## Applications in Drug Development

Benzamide derivatives, including **3-Amino-N,N-dimethylbenzamide**, are important scaffolds in modern drug discovery. Notably, substituted benzamides have been developed as ligands that bind to the E3 ubiquitin ligase substrate receptor cereblon (CRBN).<sup>[7]</sup> These ligands are critical components of Proteolysis-Targeting Chimeras (PROTACs), a novel therapeutic modality designed to induce the degradation of specific disease-causing proteins.

Mass spectrometry is an indispensable tool in this field for:

- **Structural Confirmation:** Verifying the identity and structure of newly synthesized benzamide ligands and final PROTAC molecules.
- **Purity Assessment:** Quantifying the purity of synthetic intermediates and final compounds, ensuring that impurities do not confound biological assays.
- **Metabolite Identification:** Studying the in vitro and in vivo metabolic stability of new drug candidates.

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conjugation; conjugation -> final_qc; } } Caption: Role of mass spectrometry as a key quality  
control step in a drug discovery workflow.
```

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## References

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